![molecular formula C7H5Br2NO2 B1659104 1-Bromo-3-(bromomethyl)-2-nitrobenzene CAS No. 63471-25-0](/img/structure/B1659104.png)
1-Bromo-3-(bromomethyl)-2-nitrobenzene
Overview
Description
1-Bromo-3-(bromomethyl)-2-nitrobenzene, also known as 1-bromo-3-bromomethyl-2-nitrobenzene, is a chemical compound belonging to the nitrobenzene family. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of pharmaceuticals and other organic compounds. The compound has a wide range of applications in the scientific research field, including its use in the synthesis of organic compounds, its action as a catalyst in various reactions, and its use as a reagent in the analysis of various compounds.
Scientific Research Applications
1-Bromo-3-(bromomethyl)-2-nitrobenzene is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of organic compounds, such as pharmaceuticals and other organic compounds. The compound is also used as a reagent in the analysis of various compounds. In addition, it is used in the synthesis of polymers, as well as in the synthesis of various polymeric materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-(bromomethyl)-2-nitrobenzene is not well-understood. However, it is believed that the compound functions as a catalyst in the synthesis of organic compounds and as a reagent in the analysis of various compounds. The compound is believed to act by providing a pathway for the reaction of two molecules, allowing for the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-3-(bromomethyl)-2-nitrobenzene are not well-known. However, the compound is believed to have no adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of 1-bromo-3-(bromomethyl)-2-nitrobenzene is that it is relatively inexpensive and easy to obtain. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of the compound is that it is not very soluble in water, which can limit its use in certain laboratory experiments.
Future Directions
Given its wide range of applications in scientific research, there are a number of potential future directions for 1-bromo-3-(bromomethyl)-2-nitrobenzene. These include further research into the compound’s mechanism of action, its potential uses in the synthesis of organic compounds, and its potential use as a catalyst in various reactions. Additionally, further research into the compound’s biochemical and physiological effects could lead to new applications for the compound in the pharmaceutical and medical fields. Finally, further research into the compound’s solubility and stability could lead to new uses in laboratory experiments.
properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJWASKQHNPDBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732350 | |
Record name | 1-Bromo-3-(bromomethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(bromomethyl)-2-nitrobenzene | |
CAS RN |
63471-25-0 | |
Record name | 1-Bromo-3-(bromomethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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